molecular formula C20H24N4OS B11002592 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

Cat. No.: B11002592
M. Wt: 368.5 g/mol
InChI Key: AVUHANLREHTLQA-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound with a unique structure. Let’s break down its features:

    Benzimidazole Core: The compound contains a benzimidazole ring, which is a fused bicyclic heterocycle composed of a benzene ring and an imidazole ring.

    Thiopyran Moiety: The tetrahydro-2H-thiopyran-4-yl group contributes to the compound’s three-dimensional structure and reactivity.

    Acetamide Group: The acetamide functional group is attached to the benzimidazole core via an ethyl linker.

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves two steps:

    Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:

    Hydrazine Derivative Formation:

Chemical Reactions Analysis

    Nucleophilic Aromatic Substitution: The initial step involves nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde by the benzimidazole thione.

    Thiosemicarbazone Formation: The second step forms the hydrazine derivative through condensation of the aldehyde with thiosemicarbazide.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide finds applications in various fields:

    Medicinal Chemistry: Its unique structure may lead to novel drug candidates.

    Biological Studies: Investigating its effects on cellular processes.

    Coordination Chemistry: Due to its sulfur and nitrogen donors, it can form diverse coordination complexes.

Mechanism of Action

The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Researchers may explore its distinct properties compared to related compounds .

Remember that further studies are needed to fully understand its potential and applications

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide

InChI

InChI=1S/C20H24N4OS/c25-19(15-20(8-13-26-14-9-20)24-11-3-4-12-24)21-10-7-18-22-16-5-1-2-6-17(16)23-18/h1-6,11-12H,7-10,13-15H2,(H,21,25)(H,22,23)

InChI Key

AVUHANLREHTLQA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CC(=O)NCCC2=NC3=CC=CC=C3N2)N4C=CC=C4

Origin of Product

United States

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